molecular formula C17H12N6O3 B2605938 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034504-21-5

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide

Katalognummer B2605938
CAS-Nummer: 2034504-21-5
Molekulargewicht: 348.322
InChI-Schlüssel: KQGGZDJFSUBOEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C17H12N6O3 and its molecular weight is 348.322. The purity is usually 95%.
BenchChem offers high-quality N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential and Synthesis

Compounds containing quinoxaline rings fused with tetrazoles and oxadiazoles, similar in structure to the chemical , have demonstrated a range of pharmacological activities. These include anti-inflammatory, analgesic, and anticonvulsant properties. Their importance in drug designing stems from their ability to act as surrogates or bioisosteres for carboxylic acids, esters, and carboxamides. The synthesis of such compounds, including those with quinoxaline, tetrazoles, and 1,3,4-oxadiazoles, is significant in both medicinal and heterocyclic chemistry. These synthesized compounds have been confirmed through various spectral data and tested for antibacterial activity, highlighting their potential in addressing microbial infections (Kethireddy et al., 2017).

Electrochemical, Photocatalytic, and Magnetic Properties

The integration of quinoline–imidazole–monoamide ligands, similar to the specified compound, into octamolybdate-based complexes has been explored for their electrocatalytic activities and photocatalytic properties. These complexes show promise in the reduction of inorganic substances and oxidation of organic compounds, alongside potential in degrading organic dyes. The magnetic behavior of these complexes also adds to their multifaceted applications, indicating a broad spectrum of scientific interest beyond pharmacological uses (Li et al., 2020).

Antimicrobial Activity

Novel syntheses of quinoxaline derivatives, particularly focusing on their antimicrobial properties, have been a significant area of research. Compounds structurally related to the mentioned chemical have shown promising antibacterial activities. The development of new series of these compounds through oxidative cyclization and their structural confirmation via spectral data have led to findings of potential antibacterial activity against various strains, indicating their importance in the development of new antimicrobial agents (Joshi et al., 2011).

Inhibition of ATM Kinase

The discovery of 3-quinoline carboxamides as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase illustrates another research application of compounds with similar structural characteristics. These inhibitors have been optimized from modestly potent hits to potent molecules with desirable ADME properties for oral administration, showcasing the compound's relevance in cancer research and potential therapeutic applications (Degorce et al., 2016).

Eigenschaften

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O3/c24-14-7-10(5-6-18-14)16-22-15(26-23-16)9-20-17(25)13-8-19-11-3-1-2-4-12(11)21-13/h1-8H,9H2,(H,18,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGGZDJFSUBOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.